2-Bromo-5-fluorobenzamide
Overview
Description
2-Bromo-5-fluorobenzamide is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively.
Scientific Research Applications
2-Bromo-5-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-5-fluorobenzamide are currently not well-defined in the literature. This compound is a derivative of benzamide, and benzamides have been known to interact with various biological targets, including enzymes and receptors. The specific targets for this compound remain to be identified .
Mode of Action
The mode of action of this compound is not explicitly reported in the available literature. As a benzamide derivative, it may share similar modes of action with other benzamides, which often act by binding to their target proteins and modulating their activity. The bromine and fluorine substitutions on the benzamide ring may confer unique interactions with its targets .
Pharmacokinetics
It is generally expected that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters .
Result of Action
As a benzamide derivative, it may exert effects similar to other benzamides, which can include modulation of enzyme activity, alteration of signal transduction pathways, or changes in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorobenzamide can be synthesized through several methods. One common approach involves the bromination and fluorination of benzamide derivatives. For instance, starting with 2-bromo-5-fluorobenzoic acid, the compound can be converted to this compound through an amide formation reaction using ammonia or an amine under suitable conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 2-amino-5-fluorobenzamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Comparison with Similar Compounds
5-Bromo-2-fluorobenzamide: Similar structure but with different substitution pattern.
2-Bromo-5-fluorobenzaldehyde: Similar substitution but with an aldehyde group instead of an amide.
2-Bromo-5-fluorobenzoic acid: Similar substitution but with a carboxylic acid group.
Uniqueness: 2-Bromo-5-fluorobenzamide is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-bromo-5-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKACIBALIJPNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380952 | |
Record name | 2-bromo-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-34-4 | |
Record name | 2-bromo-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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